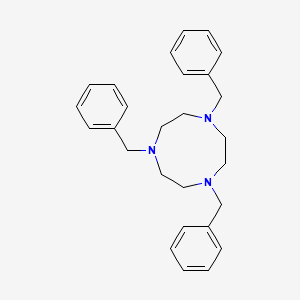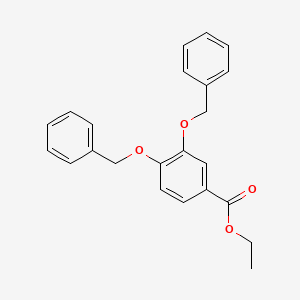
4-Trifluoromethoxy-biphenyl
Übersicht
Beschreibung
4-Trifluoromethoxy-biphenyl is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-TFMOP and has a molecular formula of C13H9F3O. It is a white crystalline powder that is insoluble in water but soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Liquid Crystal Materials
4-Trifluoromethoxy-biphenyl derivatives are used in developing new-generation liquid crystal materials. Harmata and Herman (2021) synthesized organic compounds based on 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl-4-(trifluoromethoxy) benzoate and similar cores, demonstrating unique infrared properties due to the lack of aliphatic protons in their molecular structure (Harmata & Herman, 2021).
Mesogenic Properties
Emsley et al. (1994) studied the structure, flexibility, and mesogenic properties of 4-methoxy-4′-cyanobiphenyl and its α,α,α-trifluorinated derivative, revealing significant differences in the potential governing rotation about the ring-oxygen bonds between the two molecules (Emsley et al., 1994).
Synthesis of Ketooximes
Karipcin and Arabali (2006) conducted research on the synthesis of new ketooximes, starting from the reaction of chloroacetyl chloride with biphenyl. They prepared various 4-(alkylaminoisonitrosoacetyl)biphenyles using different amines, indicating the versatility of biphenyl derivatives in synthesizing novel compounds (Karipcin & Arabali, 2006).
Dielectric Anisotropy in Liquid Crystals
Yoshizawa, Segawa, and Ogasawara (2005) prepared novel compounds involving 4-(trifluoromethoxy)phenyl and investigated their structural effects on dielectric anisotropy in liquid crystalline phases. Their research highlights the impact of molecular structure on the electro-optical properties of liquid crystals (Yoshizawa, Segawa & Ogasawara, 2005).
Birefringence and Mesomorphic Properties
Herman et al. (2017) synthesized and characterized liquid crystal compounds based on 4-[(4-butyl-2,6-difluorophenyl)ethynyl]biphenyl core. Their study draws correlations between molecular structure and mesomorphic properties, offering insights into the design of liquid crystalline materials (Herman et al., 2017).
Wirkmechanismus
Target of Action
The primary target of 4-Trifluoromethoxy-biphenyl is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .
Mode of Action
4-Trifluoromethoxy-biphenyl acts as an inhibitor of sEH . It binds to the active site of the enzyme, preventing it from metabolizing its substrates . This inhibition is achieved through the formation of additional hydrogen bonds in the active site of the enzyme .
Biochemical Pathways
By inhibiting sEH, 4-Trifluoromethoxy-biphenyl affects the metabolic pathway of EETs . This leads to an increase in the levels of EETs, which can have various downstream effects depending on the physiological context. For example, increased EET levels can lead to vasodilation, anti-inflammatory effects, and protection against ischemia-reperfusion injury .
Pharmacokinetics
The lipophilic nature of the 4-trifluoromethoxy group suggests that compounds containing this group may have good bioavailability and distribution characteristics .
Result of Action
The inhibition of sEH by 4-Trifluoromethoxy-biphenyl leads to an increase in the levels of EETs . This can result in various molecular and cellular effects, such as vasodilation, anti-inflammatory effects, and protection against ischemia-reperfusion injury . These effects can potentially be harnessed for the treatment of various conditions, such as hypertension, inflammation, and ischemic diseases .
Eigenschaften
IUPAC Name |
1-phenyl-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)17-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANUTYPBALYVJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447311 | |
| Record name | 4-Trifluoromethoxy-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Trifluoromethoxy-biphenyl | |
CAS RN |
71274-84-5 | |
| Record name | 4-Trifluoromethoxy-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride](/img/structure/B1599644.png)
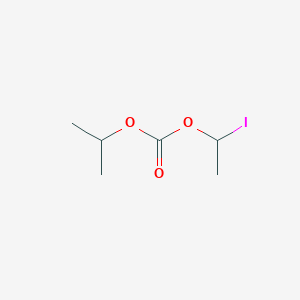



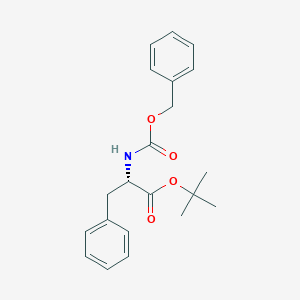
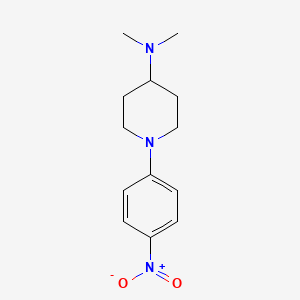
![(1S,2S,3R,5S)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B1599655.png)



